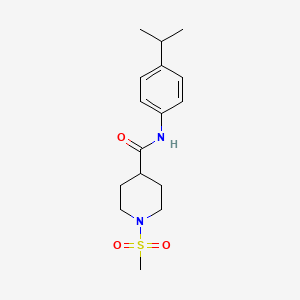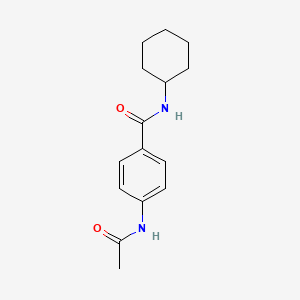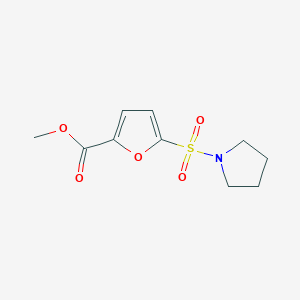
methyl 5-(1-pyrrolidinylsulfonyl)-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1-pyrrolidinylsulfonyl)-2-furoate is a useful research compound. Its molecular formula is C10H13NO5S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.05144369 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Organic Chemistry
Methyl 5-(1-pyrrolidinylsulfonyl)-2-furoate serves as a versatile intermediate in the synthesis of complex molecules. For example, its utilization in the efficient synthesis of hydroxymethylfurfural (HMF) from fructose represents a notable application in renewable biomass conversion. This process, which operates at high yields, underscores the potential of furan derivatives as substitutes for petroleum-based chemicals in plastics and fine chemicals production (Román-Leshkov, Chheda, & Dumesic, 2006). Similarly, the molecule is pivotal in the synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a key intermediate for HIV protease inhibitors, showcasing its importance in the development of therapeutic agents (Bhupathy et al., 1995).
2. Material Science and Polymer Chemistry
In material science, the modification of cellulose, a renewable resource, with furoate esters like methyl 2-furoate demonstrates the compound's relevance in producing materials with tailored properties. The synthesis of cellulose furoates in ionic liquids, resulting in derivatives with varying degrees of substitution, highlights its application in developing new materials with potential uses in bioplastics, coatings, and more (Köhler & Heinze, 2007).
3. Catalysis and Green Chemistry
The molecule's role extends to catalysis and green chemistry applications, as seen in the aerobic oxidation of furanic compounds to produce esters using Cox Oy -N@C catalysts. This process, which uses O2 as a benign oxidant, illustrates the compound's utility in sustainable chemical processes aimed at minimizing environmental impact while achieving high yield and selectivity (Deng et al., 2014).
4. Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential as anti-inflammatory agents. The novel synthesis of such compounds underlines the chemical's significance in developing new therapeutic options (Urban et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-pyrrolidin-1-ylsulfonylfuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-15-10(12)8-4-5-9(16-8)17(13,14)11-6-2-3-7-11/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSOKIUTJPROQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole](/img/structure/B5593037.png)
![4-[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5593042.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B5593056.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5593077.png)
![5-(4-hydroxybenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5593081.png)
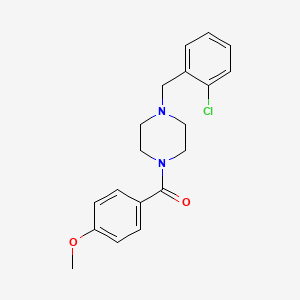
![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)
![4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593111.png)
![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5593122.png)
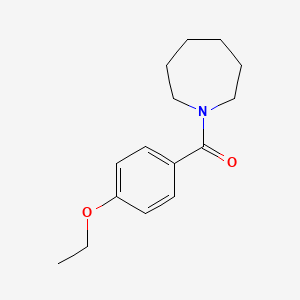
![2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)
